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Compound of Interest

Compound Name: 11-Demethyltomaymycin

Cat. No.: B1235018

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1]
[2]benzodiazepine (PBD) family. These natural products exert their biological activity by binding
to the minor groove of DNA, leading to cytotoxicity. The precise structural characterization of
PBD analogues is paramount for understanding their structure-activity relationships (SAR) and
for the rational design of new, more effective anticancer agents. Nuclear Magnetic Resonance
(NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation
of such complex organic molecules in solution. This technical guide provides a comprehensive
overview of the methodologies and data interpretation involved in the structural determination
of 11-demethyltomaymycin by NMR.

Due to the unavailability of specific, publicly accessible NMR spectral data for 11-
demethyltomaymyecin at the time of this writing, this guide will focus on the established
experimental protocols and the expected NMR characteristics based on the known structure of
tomaymycin and related PBDs. The data presented in the tables are illustrative and based on
typical chemical shift ranges for the core PBD scaffold.

Expected NMR Data for 11-Demethyltomaymycin
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The structural elucidation of 11-demethyltomaymycin would rely on a combination of one-

dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize

the anticipated *H and 3C NMR data.

Table 1: Hypothetical *H NMR Data for 11-

Demethyltomaymycin

Expected Chemical

Coupling Constant

Position . Multiplicity

Shift (6, ppm) (J, Hz)
H-1 75-7.8 d ~8.0
H-2 6.8-7.0 t ~7.5
H-3 72-74 t ~7.8
H-4 7.0-7.2 d ~7.5
H-6 40-4.2 m
H-7 3.0-33 m
H-9 (OH) 9.0 - 10.0 s
H-10a 3.5-37 dd ~12.0,4.0
H-10b 3.2-34 dd ~12.0, 2.0
H-11 45-48 t ~3.0
N-10-CHs 2.8-3.0 S

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are

abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Table 2: Hypothetical **C NMR Data for 11-

Demethyltomaymycin
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Position Expected Chemical Shift (d, ppm)
C-1 120 - 125
C-2 115-120
C-3 130 - 135
C-14 118 - 122
C-4a 140 - 145
C-5a 135-140
C-6 50 - 55
C-7 30-35
C-8 150 - 155
C-9 145 - 150
C-10a 45 - 50
C-11 70-75
C-11a 165-170
N-10-CHs 35 - 40

Experimental Protocols

The successful acquisition of high-quality NMR data is critical. The following are detailed
methodologies for the key experiments required for the structural elucidation of 11-
demethyltomaymycin.

Sample Preparation:

 Dissolution: Approximately 1-5 mg of purified 11-demethyltomaymycin is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCls, or Methanol-d4). The choice of
solvent depends on the solubility of the compound and the desired resolution of
exchangeable protons (e.g., -OH).
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 Internal Standard: A small amount of tetramethylsilane (TMS) or the residual solvent peak is
used as an internal reference for chemical shifts (6 = 0.00 ppm).

« Filtration: The solution is filtered through a microfilter into a standard 5 mm NMR tube to
remove any particulate matter.

1D NMR Spectroscopy:

e 1H NMR (Proton):

o Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

[¢]

Spectral Width: 12-16 ppm.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.

[e]

Temperature: 298 K.

e 13C NMR (Carbon):

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker
instruments).

o

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
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o Pulse Program:cosygpmf (phase-sensitive with gradient pulses).
o Data Points: 2048 in F2 and 256-512 in F1.

o Number of Scans: 4-16 per increment.

e HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o Pulse Program:hsqcedetgpsisp2.3 (editing capability to distinguish CH, CHz, and CH3s
groups).

o Spectral Width: 12 ppm in F2 (*H) and 180-200 ppm in F1 (*3C).
o Number of Scans: 8-32 per increment.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons over two to three bonds, crucial for connecting spin systems.

o Pulse Program:hmbcgplpndqf.
o Correlation Delay: Optimized for long-range couplings (e.g., 60-100 ms).
o Number of Scans: 16-64 per increment.

o NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser
Effect Spectroscopy): Reveals through-space proximity of protons, essential for determining
stereochemistry and conformation.

o Pulse Program:noesygpph or roesygpph.
o Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

o Number of Scans: 16-64 per increment.

Structural Elucidation Workflow & Key Correlations

The process of elucidating the structure of 11-demethyltomaymycin from its NMR spectra
follows a logical progression.
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Workflow for NMR-based Structural Elucidation

1D H & 3C NMR
(Initial Data Acquisition)

'

Identify Proton & Carbon Signals
(Chemical Shifts, Multiplicities)

CoSsY HSQC

(*H-1H Correlations) (*H-13C Direct Correlations)

Assemble Spin Systems
(e.g., Aromatic Ring, Ethylamino Chain)

HMBC

(*H-13C Long-Range Correlations)

Connect Spin Systems & Quaternary Carbons

NOESY/ROESY

(Through-Space Correlations)

Determine Relative Stereochemistry & Conformation

Final Structure Assignment

Click to download full resolution via product page

Workflow for NMR-based Structural Elucidation
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A critical step in the structure determination is the analysis of long-range correlations from the
HMBC spectrum to piece together the molecular skeleton.

Key HMBC & COSY Correlations for 11-Demethyltomaymycin

Conclusion

The structural elucidation of 11-demethyltomaymycin via NMR spectroscopy is a systematic
process that integrates data from a suite of 1D and 2D experiments. While direct experimental
data for this specific molecule is not presently available in public databases, the established
methodologies and expected spectral patterns for the pyrrolobenzodiazepine scaffold provide a
robust framework for its characterization. The combination of COSY, HSQC, and HMBC
experiments allows for the complete assignment of the carbon skeleton and proton signals,
while NOESY or ROESY experiments are indispensable for confirming the relative
stereochemistry. This comprehensive NMR analysis is fundamental for advancing the
development of PBDs as next-generation anticancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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